![molecular formula C8H8Cl2O4 B13493480 2,2-Dichloro-3-(methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13493480.png)
2,2-Dichloro-3-(methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dichloro-3-(methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid is a compound belonging to the bicyclo[1.1.1]pentane family. This compound is characterized by its unique bicyclic structure, which imparts distinct chemical and physical properties. The bicyclo[1.1.1]pentane scaffold is known for its rigidity and stability, making it an attractive motif in medicinal chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichloro-3-(methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid typically involves the construction of the bicyclo[1.1.1]pentane core followed by functionalization. One common method is the photochemical addition of propellane to diacetyl, which constructs the bicyclo[1.1.1]pentane core . This is followed by a haloform reaction to introduce the dichloro and methoxycarbonyl groups .
Industrial Production Methods
Industrial production of this compound may involve scaling up the photochemical and haloform reactions. The use of continuous flow reactors can enhance the efficiency and yield of the photochemical step, while batch processing can be employed for the haloform reaction .
化学反応の分析
Types of Reactions
2,2-Dichloro-3-(methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The dichloro groups can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The carboxylic acid groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The methoxycarbonyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in aqueous solution.
Major Products
Substitution: Substituted bicyclo[1.1.1]pentane derivatives.
Reduction: Bicyclo[1.1.1]pentane-1,3-diol.
Oxidation: Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid.
科学的研究の応用
2,2-Dichloro-3-(methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: Used as a scaffold for drug design due to its rigidity and stability, which can improve the pharmacokinetic properties of drug candidates.
Materials Science: Employed in the synthesis of novel materials with unique mechanical properties.
Chemical Biology: Utilized as a probe to study biological processes due to its distinct chemical properties.
作用機序
The mechanism of action of 2,2-Dichloro-3-(methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The rigidity of the bicyclo[1.1.1]pentane scaffold can enhance binding affinity and selectivity .
類似化合物との比較
Similar Compounds
3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid: Similar structure but lacks the dichloro groups.
Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid: Similar core structure but different functional groups.
Cubane: Another rigid, cage-like structure used in medicinal chemistry.
Uniqueness
2,2-Dichloro-3-(methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid is unique due to the presence of both dichloro and methoxycarbonyl groups, which impart distinct reactivity and properties compared to other bicyclo[1.1.1]pentane derivatives .
特性
分子式 |
C8H8Cl2O4 |
|---|---|
分子量 |
239.05 g/mol |
IUPAC名 |
2,2-dichloro-3-methoxycarbonylbicyclo[1.1.1]pentane-1-carboxylic acid |
InChI |
InChI=1S/C8H8Cl2O4/c1-14-5(13)7-2-6(3-7,4(11)12)8(7,9)10/h2-3H2,1H3,(H,11,12) |
InChIキー |
NNTFRCCVFMISRS-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C12CC(C1)(C2(Cl)Cl)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


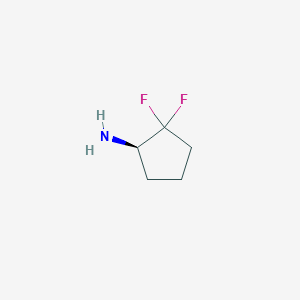
![7-bromo-3-chloro-5H-pyrrolo[3,2-c]pyridazine](/img/structure/B13493401.png)
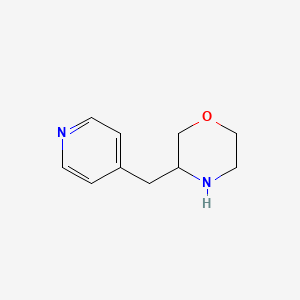

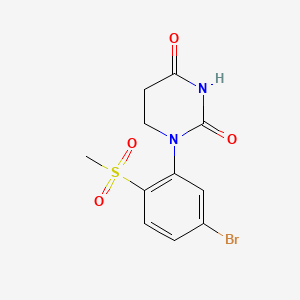
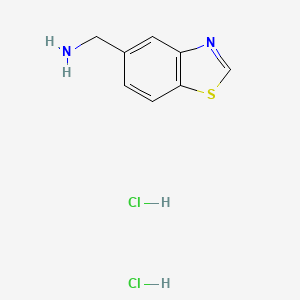
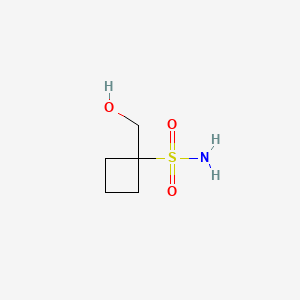
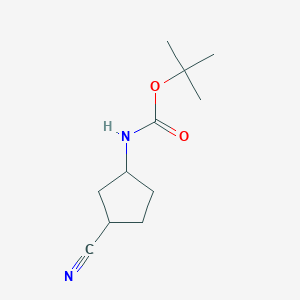
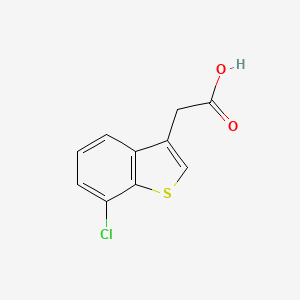
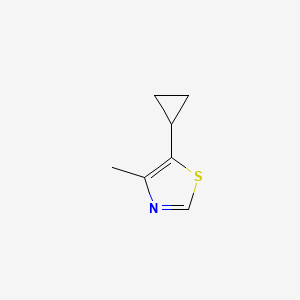
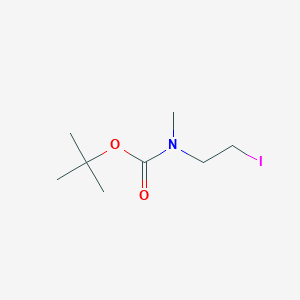
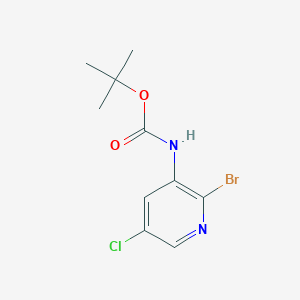
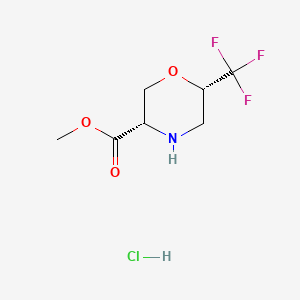
![2-Methoxy-1-(8-azaspiro[4.5]decan-8-yl)ethan-1-one](/img/structure/B13493455.png)
